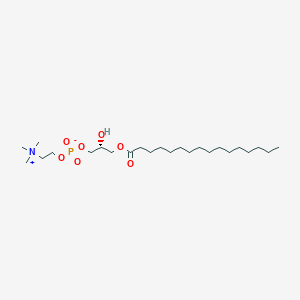
2-Hydroxydibenzothiophène
Vue d'ensemble
Description
2-Hydroxydibenzothiophene is a hydroxy derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. It is characterized by the presence of a hydroxyl group attached to the dibenzothiophene structure.
Applications De Recherche Scientifique
2-Hydroxydibenzothiophene has several scientific research applications:
Environmental Science: It is used as a model compound in studies related to the desulfurization of fossil fuels, helping to reduce sulfur emissions and environmental pollution.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Thiophene derivatives, including 2-Hydroxydibenzothiophene, are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
Target of Action
It’s known that certain bacteria, such as the strain a 11 isolated from eri-11, can degrade this compound . This suggests that the enzymes produced by these bacteria could be potential targets.
Biochemical Pathways
The degradation of 2-Hydroxydibenzothiophene (also known as Dibenzothiophene-2-ol) involves several biochemical pathways. The compound is degraded by certain bacteria, such as the strain A 11, beyond the metabolite 3-hydroxy-2-formylbenzothiophene (HFBT), a commonly detected metabolite of the Kodama pathway for DBT metabolism . The compound 2-mercaptobenzoic acid is an intermediate formed on HFBT degradation by A 11 .
Pharmacokinetics
It’s known that the compound can be degraded by certain bacteria, suggesting that it may be metabolized in environments where these bacteria are present .
Result of Action
The degradation of 2-Hydroxydibenzothiophene by certain bacteria results in the formation of several metabolites, including 3-hydroxy-2-formylbenzothiophene (HFBT) and 2-mercaptobenzoic acid . These metabolites may have different properties and effects compared to the original compound.
Action Environment
The action of 2-Hydroxydibenzothiophene is influenced by environmental factors, particularly the presence of certain bacteria capable of degrading the compound . The degradation process can occur in environments where these bacteria are present, such as in soil contaminated with crude oil .
Analyse Biochimique
Biochemical Properties
It is known that dibenzothiophene, the parent compound of 2-Hydroxydibenzothiophene, can be degraded by certain bacteria . The degradation process involves several enzymes and produces various metabolites
Cellular Effects
Studies have shown that dibenzothiophene and its derivatives can affect proteins, nucleic acids, and lipids
Molecular Mechanism
A study on a similar compound, dibenzothiophene, suggests that it undergoes oxidation to produce distinct oxidation products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxydibenzothiophene can be synthesized through several methods. One common approach involves the hydroxylation of dibenzothiophene using oxidizing agents. For instance, the use of peroxygenases from fungi such as Agrocybe aegerita and Coprinellus radians has been reported to introduce hydroxyl groups into the dibenzothiophene ring . Another method involves the electrochemical synthesis of dibenzothiophene derivatives, which avoids the need for transition metals or iodine .
Industrial Production Methods: Industrial production of 2-Hydroxydibenzothiophene typically involves the use of catalytic processes. For example, hydrodesulfurization (HDS) of dibenzothiophene over supported NiMoW catalysts has been shown to be effective in producing hydroxylated derivatives . These methods are optimized to achieve high yields and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxydibenzothiophene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form sulfoxides and sulfones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and peracids are commonly used for oxidation reactions.
Catalysts: Metal catalysts such as nickel, molybdenum, and tungsten are used in hydrodesulfurization processes.
Major Products:
Sulfoxides and Sulfones: These are major products formed during the oxidation of 2-Hydroxydibenzothiophene.
Substituted Derivatives: Various substituted derivatives can be synthesized through electrophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Dibenzothiophene: The parent compound without the hydroxyl group.
Dibenzothiophene Sulfoxide: An oxidized derivative with a sulfoxide group.
Dibenzothiophene Sulfone: A further oxidized derivative with a sulfone group.
Uniqueness: 2-Hydroxydibenzothiophene is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and properties compared to its parent compound and other derivatives. This makes it particularly useful in specific applications, such as environmental remediation and organic synthesis .
Propriétés
IUPAC Name |
dibenzothiophen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIQGLJEEKGMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176980 | |
| Record name | 2-Hydroxydibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22439-65-2 | |
| Record name | 2-Hydroxydibenzothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022439652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxydibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














